![molecular formula C48H102N2O2Si2 B14177712 Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- CAS No. 856908-54-8](/img/structure/B14177712.png)
Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- is a synthetic compound with the molecular formula C48H102N2O2Si2. This compound is characterized by the presence of a piperazine ring substituted with two dimethyloctadecylsilyl groups via ethoxy linkages. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- typically involves the reaction of piperazine with 2-(dimethyloctadecylsilyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product. The reaction mixture is refluxed to ensure complete conversion of the starting materials to the target compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- finds applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of specialty coatings and lubricants due to its unique surface-active properties.
Mechanism of Action
The mechanism of action of Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler analog with a wide range of pharmacological activities.
1,4-Bis(2-hydroxyethyl)piperazine: Another derivative used in the synthesis of polyurethanes and as a buffering agent.
N,N’-Bis(2-hydroxyethyl)piperazine: Known for its use in the preparation of surfactants and corrosion inhibitors.
Uniqueness
Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]- is unique due to its long hydrophobic chains and siloxy groups, which impart distinct surface-active properties. This makes it particularly valuable in applications requiring amphiphilic compounds with high stability and specific interaction capabilities.
Properties
CAS No. |
856908-54-8 |
|---|---|
Molecular Formula |
C48H102N2O2Si2 |
Molecular Weight |
795.5 g/mol |
IUPAC Name |
2-[4-[2-[dimethyl(octadecyl)silyl]oxyethyl]piperazin-1-yl]ethoxy-dimethyl-octadecylsilane |
InChI |
InChI=1S/C48H102N2O2Si2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-47-53(3,4)51-45-43-49-39-41-50(42-40-49)44-46-52-54(5,6)48-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h7-48H2,1-6H3 |
InChI Key |
XYNZQDRUSFZOPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OCCN1CCN(CC1)CCO[Si](C)(C)CCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid](/img/structure/B14177632.png)
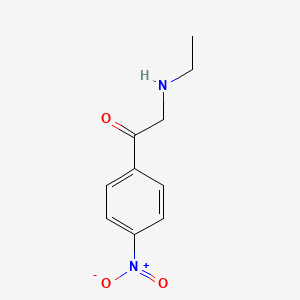

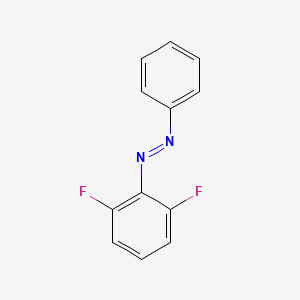
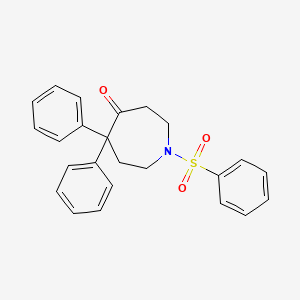

![6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B14177682.png)

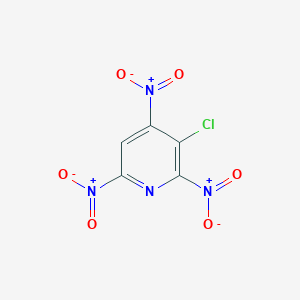
![4,6-Dimethyl-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14177694.png)
![13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14177699.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14177706.png)
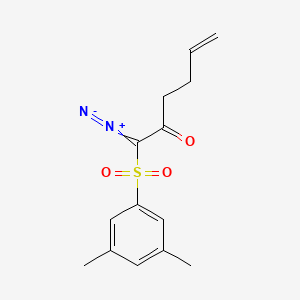
![tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14177724.png)
